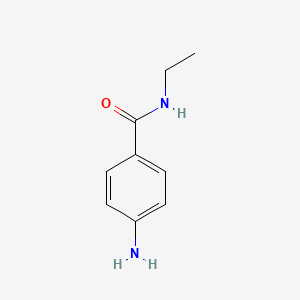

4-Amino-N-ethylbenzamide

Description

Broader Context of Substituted Benzamides in Contemporary Medicinal Chemistry

Substituted benzamides are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. This structural motif is present in a wide array of therapeutic agents, demonstrating its versatility in drug design. Researchers have successfully synthesized and evaluated various N-substituted benzamide (B126) derivatives for numerous applications, including as antitumor agents. researchgate.net For instance, a series of N-substituted benzamides designed based on the histone deacetylase inhibitor Entinostat (MS-275) showed promising anti-proliferative activity against several cancer cell lines. researchgate.net

The benzamide structure is a key component in drugs targeting a range of biological systems. They have been investigated as potential antagonists for chemotherapy-induced nausea, neuroleptic agents for treating psychiatric disorders, and as agents with anticonvulsant properties. acs.orgacs.org Furthermore, modifications to the benzamide scaffold, such as substitutions on the phenyl ring or the amide nitrogen, can significantly alter the biological action, allowing chemists to fine-tune the molecules for specific targets. This has led to the development of benzamide derivatives as inhibitors of critical enzymes like carbonic anhydrase and acetylcholinesterase, and as modulators of cellular signaling pathways, such as the NF-κB pathway, which is implicated in inflammation and apoptosis. nih.govnih.gov The broad utility of substituted benzamides also extends to agriculture, where they have been developed as active ingredients in pesticides. nih.gov

Academic Significance of the Benzamide Pharmacophore in Modern Drug Discovery

In modern drug discovery, a "pharmacophore" refers to the essential three-dimensional arrangement of molecular features that are necessary for a drug's biological activity. youtube.com The benzamide moiety is considered a privileged pharmacophore because its structural features can be recognized by a multitude of biological targets. This makes it a valuable starting point for designing new therapeutic agents. nih.gov

Computational techniques like pharmacophore-based virtual screening are frequently employed to identify new drug candidates. youtube.commdpi.com In this process, a pharmacophore model is generated based on known active ligands or the structure of the biological target. This model is then used as a 3D query to search large databases of chemical compounds to find new molecules that match the required features. mdpi.comnih.gov

The benzamide scaffold has been central to many such successful screening campaigns. For example, a pharmacophore-based screening strategy was used to identify novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators. nih.gov Similarly, computational studies have been performed on benzamide derivatives to design potent activators of glucokinase for the potential treatment of diabetes and to discover inhibitors of Rho-associated kinase-1 (ROCK1), a promising therapeutic target in various diseases. nih.govnih.gov These examples underscore the academic and practical importance of the benzamide pharmacophore as a foundational structure for the rational design of new, potent, and selective drugs. tandfonline.comtandfonline.com

Current Research Landscape of 4-Amino-N-ethylbenzamide within Amide Chemistry

Within the broader field of amide chemistry, the specific compound this compound (CAS RN: 89399-17-7) is a molecule of interest primarily as a research chemical and a building block for more complex molecules. ontosight.aimanchesterorganics.com While its more intricate derivatives, such as procainamide (B1213733) (4-amino-N-[2-(diethylamino)ethyl]benzamide), are well-studied, this compound itself has a more limited research profile. nih.govresearchgate.net

Available data from chemical suppliers characterize it as a solid compound. sigmaaldrich.com Its primary role in the current research landscape appears to be as an intermediate in organic synthesis. The structure, featuring a primary aromatic amine and a secondary amide, provides two reactive sites for further chemical modification, making it a useful starting material for constructing a variety of more elaborate benzamide derivatives.

While direct and extensive biological studies on this compound are not widely published, it has been cataloged in chemical databases and tested in various assays related to cancer, neuroscience, and infectious diseases, though its precise mechanism of action remains a subject for further investigation. ontosight.ai The synthesis of related structures, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide complexes, has been detailed, often involving the reaction of a 4-aminobenzoyl derivative with an appropriate amine. mdpi.comchemicalbook.com The research landscape for this compound is thus defined more by its potential and utility in synthetic chemistry rather than by a portfolio of established biological applications.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 89399-17-7 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)N |

| InChI Key | DROBNRGIMGTXHP-UHFFFAOYSA-N |

| Form | Solid |

Data sourced from multiple chemical databases. ontosight.aisigmaaldrich.comuni.lu

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROBNRGIMGTXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342014 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89399-17-7 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino N Ethylbenzamide and Analogues

Strategic Molecular Design Principles for Benzamide (B126) Scaffolds

The design of benzamide scaffolds is a highly strategic process, driven by the desire to create molecules with specific biological activities. Researchers often begin with a known core structure and systematically modify it to enhance potency, selectivity, or pharmacokinetic properties. rsc.org

Key principles in the molecular design of benzamide derivatives include:

Modification of Substituents: The nature and position of substituents on the benzene (B151609) ring and the N-alkyl group significantly influence the molecule's interaction with biological targets. For instance, in the design of histone deacetylase (HDAC) inhibitors, placing an amino group (NH2) at certain positions can be crucial for activity. tandfonline.comnih.gov Studies have shown that molecules with an NH2 group can exhibit potent inhibitory activity, whereas analogous compounds with other groups may be less effective. nih.gov

Molecular Length and Rigidity: The length of the linker between the benzamide core and other functional groups is a critical design parameter. Shorter molecular lengths have been correlated with stronger HDAC inhibition. nih.gov Furthermore, rigidifying the molecular scaffold, for example by replacing a flexible ether linker with a more rigid amide bond, can enhance binding affinity to targets like PD-L1, a key protein in cancer immunotherapy. nih.gov

Introduction of Hydrogen Bond Donors/Acceptors: The amide group itself provides a hydrogen bond donor (N-H) and acceptor (C=O). Strategic placement of additional hydrogen bonding functionalities within the scaffold can lead to new and improved interactions with protein residues, enhancing biological activity. nih.gov

| Design Principle | Application Example | Outcome | Reference |

| Substituent Modification | Introduction of an NH2 group on the benzamide scaffold. | Enhanced Histone Deacetylase (HDAC) inhibitor activity. | nih.gov |

| Molecular Length | Shortening the linker in benzamide-based derivatives. | Stronger HDAC inhibition. | nih.gov |

| Scaffold Rigidification | Replacing a flexible linker with a rigid amide bond. | Enhanced potency for PD-1/PD-L1 inhibition. | nih.gov |

Amide Bond Formation Strategies in Substituted Benzamide Synthesis

The formation of the amide bond is the central transformation in the synthesis of 4-Amino-N-ethylbenzamide and its analogues. While traditional methods involving the reaction of amines with activated carboxylic acid derivatives (like acyl chlorides or anhydrides) are common, contemporary research focuses on developing more efficient, milder, and atom-economical strategies. mdpi.comresearchgate.net

Modern amide bond formation strategies include:

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate the reaction between a carboxylic acid and an amine under mild conditions. Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often used due to their high reactivity and ability to produce high yields, though they generate stoichiometric by-products. researchgate.net

Catalytic Amidation: To overcome the wastefulness of stoichiometric coupling agents, catalytic methods are being explored. These reactions face thermodynamic and kinetic hurdles but represent a greener alternative. dntb.gov.ua

Umpolung Amidation: This strategy reverses the typical reactivity of the starting materials, offering solutions to challenges in regioselectivity and complementing the functional group compatibility of classical methods. dntb.gov.ua

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for amide synthesis, allowing for the preparation of amides from halides, arenes, and even alkanes under mild conditions. dntb.gov.ua

Direct Electrophilic Aromatic Substitution: In certain cases, benzamides can be synthesized via a direct Friedel-Crafts-type carboxamidation of an arene. For example, using cyanoguanidine in the presence of a Brønsted superacid allows for the direct conversion of substituted benzenes into primary benzamides. nih.gov

The choice of strategy often depends on the complexity of the starting materials, the desired scale of the reaction, and considerations of sustainability and cost. researchgate.net

Sustainable and Green Chemistry Approaches in Benzamide Synthesis

The pharmaceutical industry is a significant consumer of organic solvents and reagents, making the development of green and sustainable synthetic methods a high priority. mdpi.comrsc.org For benzamide synthesis, this involves minimizing waste, avoiding hazardous materials, and improving energy efficiency.

Catalytic approaches are central to green chemistry as they reduce the need for stoichiometric activating agents and often allow for milder reaction conditions.

Cobalt-Nanoparticle Catalysis: A protocol for the N-alkylation of benzamides using alcohols has been developed using highly dispersed cobalt nanoparticles on a carbon support. This method demonstrates a broad substrate scope, tolerates various functional groups, and allows for the use of readily available alcohols instead of organic halides. The catalyst is also recyclable, enhancing its sustainability. nih.gov

Manganese(I) Catalysis: An efficient and selective method for the methoxymethylation of primary amides utilizes a Manganese(I) catalyst. This "interrupted borrowing hydrogen" (IBH) strategy uses methanol (B129727) as both a reagent and a solvent, liberating dihydrogen as the only by-product and avoiding toxic reagents. rsc.org

Nickel/Aluminum Cooperative Catalysis: A cooperative catalytic system using a bulky NHC-ligated nickel catalyst and a bulky aluminum cocatalyst enables the highly selective alkylation of benzamides at the para-position. acs.org

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties.

IL as Catalyst and Solvent: A method using 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) as both a catalyst and a solvent has been developed for preparing amide compounds. This system uses oxygen as the oxidant and proceeds under high pressure and heat, offering a safe, low-toxicity, and environmentally friendly alternative to methods using toxic heavy metal catalysts. google.com

Polymer Synthesis in ILs: Reversible addition–fragmentation chain transfer (RAFT) polymerization, a method for creating complex polymers, has been successfully performed in an ionic liquid to produce block copolymer nanoparticles. This demonstrates the utility of ILs as media for sophisticated chemical transformations. rsc.org

A green chemistry approach for creating novel solid-state forms of bioactive molecules involves the formation of ion-associate complexes. This strategy is particularly relevant for amine-containing compounds like procainamide (B1213733) (4-amino-N-[2-(diethylamino)ethyl]benzamide), a close analogue of this compound.

A study detailed the synthesis of a complex between procainamide and tetraphenylborate (B1193919). The reaction proceeds simply by mixing aqueous solutions of procainamide hydrochloride and sodium tetraphenylborate at room temperature. mdpi.comresearchgate.net This ion-associate reaction is highly efficient, with yields greater than 85%, and occurs in water, a benign solvent, highlighting its green credentials. mdpi.com The formation of such complexes is crucial for understanding the interactions between bioactive molecules and their receptors and can modify the physicochemical properties of the parent drug. mdpi.comresearchgate.net

| Green Approach | Specific Method | Key Advantages | Reference |

| Catalytic Protocol | N-alkylation using cobalt nanoparticles | Recyclable catalyst, broad scope, uses alcohols. | nih.gov |

| Catalytic Protocol | Methoxymethylation using Mn(I) catalyst | Uses methanol as reagent/solvent, avoids toxic reagents. | rsc.org |

| Ionic Liquid System | 1-ethyl-3-methylimidazolium acetate catalysis | Avoids heavy metals, low toxicity, environmentally friendly. | google.com |

| Ion-Associate Complex | Procainamide-tetraphenylborate formation in water | High yield, room temperature, aqueous solvent. | mdpi.comresearchgate.net |

Multi-component Reaction Strategies for Complex Benzamide Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach adheres to the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, and saving time and resources. nih.gov

For the synthesis of complex benzamide derivatives, several MCRs are particularly useful:

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. This reaction is exceptionally versatile and has been used to generate large libraries of diverse compounds, including peptide-like structures. mdpi.com

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. It is a key method for creating functionalized amide derivatives. nih.gov

Pseudo-MCRs: In these reactions, one of the reactants participates in multiple steps. For example, an organocatalytic oxidative pseudo-four-component reaction has been used to synthesize bis-amides from primary amines, carboxylic acids, and isocyanides in a deep eutectic solvent, a greener alternative to conventional organic solvents. rsc.org

These MCR strategies enable the rapid assembly of complex molecular architectures containing the benzamide scaffold, facilitating the discovery of new drug candidates and functional materials. nih.govrsc.org

Site-Selective Molecular Editing in Benzamide Synthesis

Molecular editing has become a powerful strategy in organic synthesis, allowing for the precise modification of complex molecules by selectively inserting, deleting, or exchanging atoms or functional groups. acs.org This approach offers significant advantages over traditional de novo synthesis, particularly in the late-stage functionalization of elaborate molecular scaffolds.

Recent advancements have demonstrated the application of molecular editing in the context of benzamide derivatives. One notable example involves a silver-catalyzed, one-pot protocol for the transformation of 2-amino-N-substituted benzamides into 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones. nih.govacs.org This process exemplifies a controllable molecular editing strategy that proceeds under mild reaction conditions. acs.orgnih.gov

The reaction mechanism is thought to involve an intermolecular site-selective C-H selenylation of the 2-amino-N-substituted benzamide with a diselenide, followed by an annulation reaction where silver nitrate (B79036) (AgNO₃) acts as a nitrogen synthon. acs.orgnih.gov This three-component reaction strategy results in the formation of new N-N, N=N, and C-Se bonds, showcasing a broad substrate scope and high functional group tolerance. acs.orgnih.govacs.org

While this specific transformation leads to a more complex heterocyclic system, the underlying principle of site-selective C-H functionalization on a benzamide core is a significant step forward. This methodology provides a framework for the potential targeted modification of other positions on the benzamide ring, which could be adapted for the synthesis of specifically substituted analogues of this compound. The ability to selectively introduce functionalities at a late stage offers a more convergent and efficient synthetic route compared to traditional linear syntheses.

Table 1: Key Features of Site-Selective Molecular Editing of 2-Amino-N-substituted Benzamides

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Silver-catalyzed one-pot controllable molecular editing | nih.govacs.org |

| Starting Materials | 2-amino-N-substituted benzamides, diselenides | acs.orgnih.gov |

| Reagents | Silver nitrate (AgNO₃) as nitrogen synthon | acs.orgnih.gov |

| Bonds Formed | N-N, N=N, C-Se | acs.orgnih.gov |

| Key Transformation | Intermolecular site-selective C-H selenylation and annulation | acs.orgnih.gov |

| Conditions | Mild reaction conditions | acs.orgnih.gov |

| Advantages | Broad substrate scope, good functional group tolerance, high site-selectivity | nih.govacs.org |

Ultrasound-Assisted Synthesis for Benzamide Derivatives

The application of ultrasound in organic synthesis, known as sonochemistry, has gained significant traction as a green chemistry tool. nih.gov The physical phenomenon responsible for the effects of ultrasound is acoustic cavitation—the formation, growth, and implosion of bubbles in the irradiated liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

Ultrasound-assisted organic synthesis has been successfully employed for the production of various benzamide derivatives, offering substantial improvements over conventional methods. For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives was significantly accelerated using ultrasound. nih.govnih.gov While conventional stirring at room temperature required 20–28 hours and refluxing at high temperatures took 8–10 hours, the ultrasound-assisted method reduced the reaction time to just 2 hours. nih.gov

In another study, the benzoylation of aromatic compounds using a benzamide/sulfuryl chloride reagent was investigated under conventional, ultrasound, and microwave-assisted conditions. chemmethod.com The use of ultrasound irradiation dramatically reduced the reaction times from 5–8 hours to 40–60 minutes, demonstrating the efficiency of this technique. chemmethod.com The mechanism is believed to involve the formation of an iminium salt intermediate. chemmethod.com

The advantages of ultrasound-assisted synthesis are not limited to rate enhancement. It often leads to higher yields, can be performed under milder conditions, and sometimes avoids the need for catalysts. researchgate.netmdpi.com These features make it an attractive and environmentally benign alternative for the synthesis of this compound and its analogues.

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of Benzamide Derivatives

| Synthesis Method | Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional (Stirring) | 20–28 hours | Simple setup | nih.gov |

| Conventional (Refluxing) | 8–10 hours | Faster than stirring | nih.gov |

| Ultrasound-Assisted | 2 hours | Significant reduction in reaction time, high yield | nih.gov |

| Conventional (Benzoylation) | 5–8 hours | Established method | chemmethod.com |

| Ultrasound-Assisted (Benzoylation) | 40–60 minutes | Drastic reduction in reaction time, good regioselectivity | chemmethod.com |

Computational Chemistry and Molecular Modeling of 4 Amino N Ethylbenzamide Derivatives

Density Functional Theory (DFT) Studies on Electronic and Geometric Properties

Density Functional Theory (DFT) has been instrumental in elucidating the electronic and geometric characteristics of 4-Amino-N-ethylbenzamide derivatives. For instance, a study on a 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex utilized DFT with the B3LYP/6-311G(d,p) basis set to determine its electronic and geometric properties in the ground state. nih.govnih.gov This level of theory allows for accurate calculations of molecular structure and electronic distribution.

HOMO-LUMO Energy Gap Analysis for Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's stability and reactivity. thaiscience.info The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net

In the study of the 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex, the HOMO-LUMO energy gaps for two different configurations (S1 and S2) were calculated to be 3.182 eV and 3.231 eV, respectively. nih.gov A smaller energy gap generally suggests higher reactivity and lower stability. nih.gov The calculated energy gaps for the complex indicated good stability. nih.gov The electronic transitions corresponding to these gaps were identified as n → π* transitions, with strong absorption bands observed at 312 nm for the S1 structure and 297 nm for the S2 structure in the gaseous state. nih.gov

Another study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate calculated the HOMO-LUMO energy gap to be 3.577 eV in the gas phase and 3.4394 eV in DMSO, indicating a blue shift in the solvent. materialsciencejournal.org

Table 1: HOMO-LUMO Energy Gaps of Selected Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate (S1) | DFT/B3LYP/6-311G(d,p) | - | - | 3.182 |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate (S2) | DFT/B3LYP/6-311G(d,p) | - | - | 3.231 |

| p-nitroaniline | B3LYP/6-311G(d,p) | - | - | 3.8907 |

| p-aminoaniline | B3LYP/6-311G(d,p) | - | - | 4.6019 |

| p-isopropylaniline | B3LYP/6-311G(d,p) | - | - | 5.2968 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). researchgate.netwalisongo.ac.id

For the 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex, MEP analysis was used to identify potential interaction sites. nih.govnih.gov Similarly, MEP studies on other molecules, like 4-phenylpyrimidine, have shown that regions with negative potential, often around nitrogen or oxygen atoms, are susceptible to electrophilic attack. researchgate.net The MEP is calculated as the force exerted on a positive test charge by the molecule's electron and nuclei cloud. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities. archivepp.com This method is widely used in drug design to predict the activity of new compounds and to understand the structural features responsible for their biological effects. archivepp.comnih.gov

Predictive Correlations with Diverse Biological Activities

QSAR models have been successfully applied to predict various biological activities of benzamide (B126) derivatives. For instance, a QSAR study on aminobenzimidazole derivatives as EGFR inhibitors demonstrated the utility of this approach in understanding and predicting their anticancer activity. nih.gov Another study on thiazolidine-4-one derivatives developed a robust QSAR model to predict their anti-tubercular activity. nih.gov These models often use molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.net The development of predictive QSAR models can significantly accelerate the discovery of new drug candidates with desired biological profiles. archivepp.com

Pharmacophore Modeling for Ligand Identification and Optimization

Pharmacophore modeling is a crucial ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to bind to a specific biological target. nih.gov This model then serves as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

The process involves generating conformations of active molecules, aligning them, and identifying common features. nih.gov The resulting pharmacophore model can be validated by its ability to distinguish between active and inactive compounds. nih.gov This approach has been successfully used to identify and optimize ligands for various targets, including the development of new anticancer agents. nih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This technique is essential for understanding the molecular basis of ligand-receptor interactions and for virtual screening of potential drug candidates. mdpi.comscispace.com

Docking simulations have been employed to study the interactions of various benzamide derivatives with their biological targets. For example, in a study of N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives, molecular docking was used to investigate their binding to sodium channels, providing insights into their anticonvulsant activity. nih.gov Similarly, docking studies on 4-[(quinolin-4-yl)amino]benzamide derivatives helped to elucidate their interactions with the influenza virus RNA polymerase, revealing key amino acid residues involved in binding. semanticscholar.org The results of docking studies are often evaluated using a scoring function that estimates the binding affinity, with lower scores typically indicating more favorable binding. mdpi.comscispace.com

Ligand-Protein Binding Mode Prediction

A critical step in drug discovery is understanding how a potential drug molecule, or ligand, interacts with its protein target. Predicting this binding mode is essential for designing effective and selective drugs.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound derivatives, docking studies can elucidate key interactions within a protein's binding site. For instance, research on related benzamide structures has shown that the central amide group is crucial for forming hydrogen bonds with the protein target. nih.gov The conformation of the molecule, particularly the orientation of the phenyl rings, can either facilitate or obstruct these vital interactions, thereby influencing its biological activity. nih.gov

Studies on similar quinolinylamino-benzamide derivatives have identified specific amino acid residues that are key for binding. semanticscholar.org For example, molecular docking analyses revealed that the benzene (B151609) ring of a 4-aminobenzoic acid moiety can form π-π stacking interactions with tryptophan residues, while the oxygen atom of the carboxylic acid can form salt bridges with lysine (B10760008) residues. semanticscholar.org These predictions provide a roadmap for designing new derivatives with enhanced binding affinity.

The accuracy of these predictions is paramount. Modern docking programs like Glide and GOLD are often used to screen libraries of compounds, with the top-scoring candidates further analyzed using more rigorous methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) calculations to estimate binding free energies. mdpi.com

Virtual Screening of Chemical Libraries for Lead Identification

Virtual screening is a computational technique that has revolutionized the early stages of drug discovery. nih.govnih.gov It involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. nih.gov

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. mdpi.com Large chemical databases are computationally "docked" into the binding site of the protein, and scoring functions are used to rank the compounds based on their predicted binding affinity. nih.gov For derivatives of this compound, SBVS can be used to explore vast chemical spaces and identify novel scaffolds with the potential for biological activity.

Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS can be employed. mdpi.com This approach uses the chemical structure of known active compounds to identify others with similar properties. researchgate.net Pharmacophore modeling, a key LBVS technique, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This pharmacophore model is then used as a query to search for new molecules in a database. mdpi.com

The success of virtual screening campaigns has led to the identification of novel ligands for over 50 receptors, demonstrating its power in modern drug discovery. nih.gov

| Virtual Screening Technique | Basis of Screening | Key Application for this compound Derivatives |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein | Identifying novel scaffolds that fit into the target's binding site. mdpi.com |

| Ligand-Based Virtual Screening (LBVS) | Chemical structure of known active ligands | Discovering new compounds with similar pharmacophoric features to known active benzamides. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and binding events that occur in a more realistic, solvated environment. nih.govnih.gov

For this compound derivatives, MD simulations are invaluable for:

Conformational Analysis: Understanding the flexibility of the molecule and identifying its preferred shapes (conformations) in solution. nih.gov This is crucial, as the bioactive conformation may differ from the lowest energy state in isolation.

Binding Stability: Assessing the stability of a predicted ligand-protein complex over time. A stable complex in an MD simulation provides greater confidence in the docking prediction. nih.gov

Binding Free Energy Calculations: More accurate methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to snapshots from MD trajectories to provide a more refined estimate of the binding affinity. nih.gov

Recent studies have shown that even for relatively small molecules, MD simulations can reveal important dynamic behaviors that influence their activity. nih.gov The fluctuations in the root-mean-square deviation (RMSD) of the protein and ligand during a simulation can indicate the stability of the binding mode. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the field of chemical compound discovery. youtube.com These powerful technologies can analyze vast datasets, identify complex patterns, and make predictions with increasing accuracy, accelerating the entire drug discovery pipeline. nih.govarxiv.org

AI-Driven Prediction of Molecular Behavior and Interactions

AI and ML models are being trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and toxicities. youtube.comfrontiersin.org Deep learning models, in particular, have shown great promise in predicting protein-ligand binding affinity, a key determinant of a drug's potency. nih.gov

By learning from large datasets of known protein-ligand interactions, these models can often predict binding affinity without the need for a 3D structure, a significant advantage when structural information is unavailable. biorxiv.org Furthermore, AI can be used to analyze the vast amount of data generated from techniques like morphological profiling, where cellular imaging is used to assess the effects of compounds, helping to identify promising drug candidates in an exploratory manner. youtube.com

De Novo Drug Design and Optimization using AI/ML Algorithms

These models can be trained on vast libraries of existing molecules to learn the underlying rules of chemical structure and bonding. frontiersin.org They can then generate novel molecules that are predicted to be active against a specific target. This process can be guided by reinforcement learning, where the model is rewarded for generating molecules with desirable properties, such as high binding affinity and low toxicity. nih.gov This approach has the potential to dramatically reduce the time and cost associated with identifying novel lead compounds. arxiv.org

AI-Assisted Retrosynthesis Prediction

Once a promising new molecule has been designed, the next major hurdle is figuring out how to synthesize it in the laboratory. Retrosynthesis is the process of working backward from a target molecule to identify simpler, commercially available starting materials. sci-hub.se

Pharmacological and Biological Activity Research of 4 Amino N Ethylbenzamide Analogues

Anticancer Activity and Underlying Mechanisms

Analogues based on the benzamide (B126) and similar pharmacophores have demonstrated notable potential as anticancer agents. Research has explored their ability to interfere with key biological processes that are fundamental to the growth and survival of cancer cells.

The deregulation of the PI3K/PTEN/Akt pathway is a common feature in many human cancers, playing a central role in promoting cell survival and proliferation. nih.gov Consequently, inhibitors of this pathway are considered attractive targets for cancer therapy. nih.gov The inhibition of key components within this cascade can disrupt downstream signaling, leading to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. nih.gov

Several studies have shown that synthetic analogues can effectively induce apoptosis in malignant cells. For instance, a series of novel 2-amino-1,4-naphthoquinone-benzamides were designed and synthesized, with their mechanism of action linked to the induction of apoptosis. nih.gov Similarly, certain 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have been shown to induce early apoptosis in HeLa and HT-29 cancer cells, in addition to inhibiting tumor cell colony formation and migration. nih.gov One such derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, also demonstrated the ability to reduce the mitochondrial membrane potential in a dose-dependent manner, a key event in the apoptotic process. nih.gov

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR), in particular, is a major target in cancer therapy as it is often overexpressed in epidermal tumors and contributes to cell proliferation and metastasis. nih.govreactionbiology.com A significant challenge in cancer treatment is the development of resistance to single-kinase inhibitors. nih.govreactionbiology.com One mechanism for this resistance is the heterodimerization of EGFR with other activated tyrosine kinases, such as the insulin-like growth factor receptor (IGF-1R). nih.govreactionbiology.com

To address this, researchers have synthesized novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines designed as dual inhibitors of both EGFR and IGF-1R. nih.govreactionbiology.comnih.gov These compounds, which have a structural similarity to established EGFR inhibitors, were developed to potentially combat resistance by inhibiting both kinases simultaneously. nih.govreactionbiology.com Structure-activity relationship studies revealed that substitutions on both the benzylamine (B48309) group and the molecular scaffold influenced the kinase affinities. nih.govreactionbiology.com The development of second-generation tyrosine kinase inhibitors (TKIs) has also led to drugs that irreversibly bind to the kinase domain or inhibit multiple receptors, such as EGFR and HER2, to overcome acquired resistance. mdpi.com

Protein Kinase B (Akt) is a serine/threonine kinase that is a central node in cell signaling pathways promoting survival and proliferation. nih.gov Its role in cancer has made it a key target for drug discovery. nih.govgoogle.com Research into benzimidazole (B57391) derivatives has identified potent anticancer and antiviral activity linked to the PI3-kinase/Akt pathway. nih.gov

In one study, scientists synthesized analogues of AKT inhibitor-IV to probe its biological activity. nih.gov By modifying the N-ethyl substituent of the benzimidazole core with N-hexyl and N-dodecyl groups, they observed enhanced cytotoxicity against HeLa carcinoma cells. nih.gov These analogues demonstrated significantly lower toxicity against normal human bronchial epithelial (NHBE) cells, suggesting a degree of selectivity for cancer cells. nih.gov The activity of these compounds points toward the inhibition of one or more host proteins, like Akt, that are essential for the proliferation of cancer cells. nih.gov

The cytotoxic potential of various benzamide analogues and related heterocyclic compounds has been evaluated against a panel of human cancer cell lines. These in vitro assays are critical for identifying lead compounds for further development.

A series of 2-amino-1,4-naphthoquinone-benzamides demonstrated significant cytotoxic activity. nih.gov Notably, all synthesized compounds in this series were more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov Compound 5e (an aniline (B41778) derivative) and 5l (a 3-nitroaniline (B104315) derivative) were exceptionally potent, with IC₅₀ values of 0.4 µM against MDA-MB-231 cells. nih.gov

Another study on 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks found that derivatives with alkyl chains at the N-1 position of the imidazole (B134444) core had an inhibitory effect on cancer cell growth. nih.gov Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) showed significant activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells. nih.gov Furthermore, research on 4-aminoquinoline (B48711) derivatives identified N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a highly active compound, particularly against MDA-MB 468 breast cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Analogues Against Human Cancer Cell Lines

| Compound/Analogue Class | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Aniline derivative (5e) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| Aniline derivative (5e) | HT-29 (Colon) | 0.8 | nih.gov |

| Aniline derivative (5e) | SUIT-2 (Pancreatic) | 10.9 | nih.gov |

| 3-Nitroaniline derivative (5l) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 ± 0.05 | nih.gov |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (Colon) | 1.194 ± 0.02 | nih.gov |

| Cisplatin (Reference) | MDA-MB-231 (Breast) | 31.5 | nih.gov |

| Cisplatin (Reference) | HT-29 (Colon) | 40.7 | nih.gov |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial and Antiviral Properties

In addition to anticancer effects, research has identified antimicrobial and antiviral activities in this class of compounds. Some benzimidazole analogues of an Akt inhibitor, for example, not only showed cytotoxicity against cancer cells but also exhibited antiviral activity against the parainfluenza virus 5 (PIV5). nih.gov

The search for new antibacterial agents is driven by increasing antibiotic resistance. Analogues of 4-Amino-N-ethylbenzamide have been investigated for their potential to inhibit bacterial growth.

A study focused on a complex formed between 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide) and tetraphenylborate (B1193919) (PR-TPB). mdpi.com This complex was tested for its antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The results showed that the PR-TPB complex had good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. mdpi.com Its activity was weaker against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. mdpi.com This difference in activity is common, as the complex outer membrane of Gram-negative bacteria often presents a more formidable barrier to antimicrobial agents compared to the cell wall of Gram-positive bacteria. nih.gov

Other related structures have also been explored. 4-Aminothiazolyl analogues of the natural product GE2270 A were designed and evaluated for their ability to inhibit the growth of Gram-positive bacteria. nih.gov In another study, 2-amino-1,4-naphthoquinone derivatives were tested against a panel of bacteria, with one derivative showing particular promise against a β-lactamase positive strain of Klebsiella pneumoniae. researchgate.net

Table 2: Antibacterial Activity of 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate (PR-TPB) Complex

| Organism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 25 | 125 | mdpi.com |

| Bacillus subtilis | Gram-positive | 22 | 125 | mdpi.com |

| Escherichia coli | Gram-negative | 12 | 250 | mdpi.com |

| Pseudomonas aeruginosa | Gram-negative | 10 | 250 | mdpi.com |

| Candida albicans | Yeast | 20 | 125 | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Efficacy

Analogues of this compound have demonstrated notable potential as antifungal agents. One area of investigation has been the synthesis and evaluation of N-phenylbenzamides, which have shown promise in combating fungal infections. nih.gov

A study focused on a series of N-phenylbenzamides revealed their ability to inhibit the growth of Candida albicans. nih.gov The research involved both in silico and in vitro testing to assess the antifungal properties of these compounds. nih.gov Molecular docking studies were performed on the aspartic proteinases enzyme (Saps) of Candida albicans, a key virulence factor, to predict the binding affinity of the synthesized analogues. nih.gov The in vitro antifungal activity was subsequently confirmed using the zone of inhibition method. nih.gov

Similarly, research into arylsulfonamide-based compounds, which share structural similarities with this compound analogues, has also yielded promising antifungal results. A series of these compounds were screened against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov Notably, certain amine derivatives and their hydrochloride salts exhibited fungicidal effects against Candida glabrata. nih.gov These findings suggest that the arylsulfonamide scaffold could be a valuable starting point for developing new topical antifungal treatments. nih.gov

Another study synthesized a complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) with tetraphenylborate and evaluated its antimicrobial activity. mdpi.comresearchgate.net The results indicated that this complex exhibited good activity against the yeast Candida albicans. mdpi.comresearchgate.net

Table 1: Antifungal Activity of Selected this compound Analogues and Related Compounds

| Compound/Analogue Type | Target Organism(s) | Key Findings |

| N-phenylbenzamides | Candida albicans | Demonstrated in vitro inhibition of growth. nih.gov |

| Arylsulfonamides | Candida spp. (C. albicans, C. parapsilosis, C. glabrata) | Some derivatives showed fungicidal effects against C. glabrata. nih.gov |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex | Candida albicans | Showed good activity against this yeast species. mdpi.comresearchgate.net |

Antiviral Activity (e.g., Influenza A Nucleoprotein Inhibition)

The quest for novel antiviral agents has led to the investigation of this compound analogues for their potential to inhibit influenza virus replication. A significant focus of this research has been the targeting of the influenza A virus nucleoprotein (NP), a crucial protein for viral replication and a promising target for antiviral drug development. researchgate.net

One line of research involved the design and synthesis of benzamide derivatives as inhibitors of the influenza A nucleoprotein. researchgate.net Screening of these compounds identified a particularly potent molecule that demonstrated significant inhibition of influenza A replication. researchgate.net This highlights the potential of the benzamide scaffold in developing new anti-influenza therapeutics.

In a related approach, researchers designed and synthesized a series of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents. nih.gov One of the target compounds, G07, exhibited significant antiviral activity against the influenza A/WSN/33 (H1N1) strain in both cytopathic effect and plaque inhibition assays. nih.gov Further investigation suggested that G07 interacts with the ribonucleoprotein complex and may target the PA-PB1 subunit of the viral RNA polymerase. nih.gov

Another study explored the antiviral potential of Tabamide A (TA0), a phenolic compound with a structure related to this compound, and its synthetic derivatives. mdpi.com The research revealed that specific structural features of TA0, including two hydroxyl groups and a double bond, are crucial for its anti-influenza activity. mdpi.com Certain synthetic derivatives of TA0 showed even higher antiviral activity than the parent compound. mdpi.com

Table 2: Antiviral Activity of Selected this compound Analogues and Related Compounds against Influenza Virus

| Compound/Analogue | Target | Key Findings |

| Benzamide derivatives | Influenza A Nucleoprotein (NP) | A potent inhibitor of influenza A replication was identified. researchgate.net |

| G07 (4-[(quinolin-4-yl)amino]benzamide derivative) | Influenza A/WSN/33 (H1N1) | Showed significant antiviral activity by potentially targeting the PA-PB1 subunit of RNA polymerase. nih.gov |

| Tabamide A (TA0) and its derivatives | Influenza Virus | Structural features essential for antiviral activity were identified, and some derivatives showed enhanced potency. mdpi.com |

Neuroscience and Central Nervous System (CNS) Activities

Analogues of this compound have been extensively studied for their interactions with the central nervous system, particularly as dopamine (B1211576) receptor antagonists and sigma-1 protein ligands, indicating their potential for treating psychiatric disorders.

Dopamine Receptor Antagonism Studies

A significant body of research has focused on synthesizing and evaluating (S)-N-(3-pyrrolidinyl)benzamide derivatives as antagonists for dopamine D2, D3, and D4 receptors. nih.gov These studies have revealed that the substituents on both the 4-amino group of the benzamide nucleus and the N-substituent on the pyrrolidin-3-yl group play a crucial role in determining the affinity and selectivity for these dopamine receptor subtypes. nih.gov

One notable compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors with significant selectivity over D2 receptors. nih.gov This compound also showed potent antipsychotic activity in animal models. nih.gov

Further research into (+/-)-(N-Alkylamino)benzazepine analogs has identified novel dopamine D1 receptor antagonists. nih.gov These compounds were developed to better understand the role of D1 receptors in various pharmacological contexts. nih.gov The study found that certain N-alkylamino analogs with a specific chain length exhibited high-affinity binding to D1 receptors and acted as moderately potent antagonists. nih.gov

Table 3: Dopamine Receptor Antagonist Activity of Selected this compound Analogues

| Compound/Analogue | Target Receptor(s) | Key Findings |

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | Dopamine D3 and D4 | High affinity and selectivity for D3 and D4 receptors over D2 receptors; potent antipsychotic activity. nih.gov |

| (+/-)-(N-Alkylamino)benzazepine analogs | Dopamine D1 | Demonstrated high-affinity binding and acted as moderately potent D1 receptor antagonists. nih.gov |

Sigma-1 Protein Ligand Interactions

The sigma-1 receptor is a unique protein that binds to a variety of pharmacological agents. nih.gov Research has shown that N-alkyl amines, including endogenous sphingolipids like D-erythro-sphingosine and sphinganine, can bind with considerable affinity to the sigma-1 receptor. nih.gov This interaction appears to be competitive. nih.gov

Studies utilizing photoaffinity probes have helped to identify the ligand-binding regions of the sigma-1 receptor. nih.gov These regions are primarily formed by the juxtaposition of the receptor's second and third hydrophobic domains. nih.gov It is these domains that are believed to interact selectively with N-alkyl amines, such as endogenous sphingolipids and synthetic N-alkylamine derivatives. nih.gov

Potential for Therapeutic Applications in Psychiatric Disorders

The dopamine receptor antagonism exhibited by certain this compound analogues suggests their potential as therapeutic agents for psychiatric disorders. nih.gov Dopamine antagonists are a cornerstone in the treatment of psychosis and schizophrenia. drugbank.com The development of compounds with high selectivity for specific dopamine receptor subtypes, such as D3 and D4, could lead to antipsychotics with improved side-effect profiles. nih.gov

The interactions of related compounds with the sigma-1 receptor also hold therapeutic promise. The sigma-1 receptor is implicated in a range of neuropsychiatric conditions, and ligands that modulate its activity are being investigated for their potential in treating these disorders. nih.gov

Enzyme Inhibition and Activation Studies

Analogues of this compound have been investigated for their ability to inhibit or activate various enzymes, demonstrating a broad range of biochemical activities.

Research has shown that halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov These compounds act as mechanism-based reversible inhibitors of this enzyme. nih.gov

In the context of antifungal activity, N-phenylbenzamides have been studied for their ability to inhibit key fungal enzymes. nih.gov Molecular docking studies have targeted the aspartic proteinases enzyme (Saps) of Candida albicans, suggesting that inhibition of this enzyme may contribute to their antifungal effects. nih.gov

Furthermore, arylsulfonamide derivatives, which are structurally related to this compound analogues, have been investigated as inhibitors of carbonic anhydrases (CAs). researchgate.net Studies have shown that these compounds can bind to various CA isoforms with varying affinities. researchgate.net

Table 4: Enzyme Inhibition by this compound Analogues and Related Compounds

| Compound/Analogue Type | Target Enzyme | Key Findings |

| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Monoamine oxidase-B (MAO-B) | Act as competitive, time-dependent, and reversible inhibitors. nih.gov |

| N-phenylbenzamides | Candida albicans aspartic proteinases (Saps) | In silico studies suggest these compounds are potential inhibitors. nih.gov |

| Arylsulfonamides | Carbonic Anhydrases (CAs) | Exhibit binding to various CA isoforms. researchgate.net |

Acetylcholinesterase (AChE) and BACE1 Enzyme Inhibition

The complex pathology of Alzheimer's disease (AD) has driven research into multi-target drugs, with a focus on enzymes like acetylcholinesterase (AChE) and the β-site amyloid precursor protein cleaving enzyme (BACE1). nih.gov AChE inhibition is a primary strategy for managing AD symptoms by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com BACE1 is a key enzyme in the production of neurotoxic amyloid-β (Aβ) peptides, which form plaques in the brain. nih.govmdpi.com

A series of novel benzamide derivatives were synthesized and evaluated as potential dual inhibitors of both AChE and BACE1. nih.gov Among these, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as a particularly potent compound. nih.gov It demonstrated significant activity against AChE with a half-maximal inhibitory concentration (IC₅₀) of 0.056 µM, a value comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.046 µM). nih.gov This compound was also the most effective against BACE1 in its series, with an IC₅₀ value of 9.01 µM. nih.gov

In another study focusing on BACE1 modulation, a series of 4-aminosalicylanilide derivatives, which are structurally related to benzamides, were investigated. mdpi.com At a concentration of 10 µM, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was found to inhibit BACE1 activity by approximately 28%. mdpi.com Further research into N-(2-(piperidine-1-yl)ethyl)benzamide derivatives identified compound 5d , which features a fluorine atom at the ortho position, as a highly active AChE inhibitor with an IC₅₀ of 13 nM, showing superior potency to donepezil in that study. nih.gov

Other related structures have also shown promise. A series of 3-(4-aminophenyl)-coumarin derivatives yielded compounds with strong inhibitory activity against both AChE and its related enzyme, butyrylcholinesterase (BuChE). nih.gov Specifically, compound 4m was the most potent AChE inhibitor with an IC₅₀ of 0.091 µM, while compound 4k was the most effective BuChE inhibitor with an IC₅₀ of 0.559 µM. nih.gov

| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | nih.gov |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | ~28% inhibition at 10 µM | mdpi.com |

| Compound 5d (ortho-fluoro substituted N-(2-(piperidine-1-yl)ethyl)benzamide) | AChE | 13 nM | nih.gov |

| Compound 4m (3-(4-aminophenyl)-coumarin derivative) | AChE | 0.091 µM | nih.gov |

| Compound 4k (3-(4-aminophenyl)-coumarin derivative) | BuChE | 0.559 µM | nih.gov |

Glucokinase Activation Potential

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. nih.govmdpi.com It functions as a glucose sensor, and its activation is a promising therapeutic strategy for type 2 diabetes mellitus (T2DM). ekb.egtandfonline.com Benzamide derivatives have been extensively studied as allosteric glucokinase activators (GKAs). nih.govnih.gov

One study identified compounds 5 and 16b from a series of benzamide derivatives as having a good balance of potency and activation profile, with EC₅₀ values of 28.3 nM and 44.8 nM, respectively. nih.gov Another investigation into new diazole-benzamide derivatives found that compounds 1c and 2c fit well into the allosteric binding site of the GK protein, with compound 2c showing superior activity in in vivo evaluations. ekb.eg

A broad screening of novel substituted benzamide derivatives led to the identification of several compounds with strong GK activation potential. benthamdirect.com Among them, compounds 4c, 4d, 5h, 5l, and 5n demonstrated more significant GK activation than the control in in vitro assays. benthamdirect.com Similarly, research on 3,5-disubstituted benzamide analogues highlighted compounds 5c, 5f, 5i, 6c, 6e, and 6h for their excellent in vitro GK activation, with compounds 6c and 6e showing the highest antihyperglycemic activity in an oral glucose tolerance test. nih.gov The development of liver-selective GKAs has also been a focus, with N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides being explored to minimize the risk of hypoglycemia associated with pancreatic GK activation. nih.gov

| Compound | Activity Metric | Value | Source |

|---|---|---|---|

| Compound 5 | EC₅₀ | 28.3 nM | nih.gov |

| Compound 16b | EC₅₀ | 44.8 nM | nih.gov |

| Compounds 4c, 4d, 5h, 5l, 5n | Showed more GK activation than control | benthamdirect.com | |

| Compounds 6c, 6e | Highest antihyperglycemic activity in animal model | nih.gov |

2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

The enzyme 2-trans-enoyl-acyl carrier protein reductase (InhA) is essential for the synthesis of mycolic acids, a critical component of the cell wall in Mycobacterium tuberculosis. nih.govbiorxiv.org This makes InhA a validated and attractive target for the development of new antituberculosis drugs, particularly to combat strains resistant to the first-line drug isoniazid, which also targets this pathway. nih.govmdpi.com

Research has led to the discovery of several classes of benzamide-related analogues that act as direct inhibitors of InhA. nih.gov For instance, structure-based virtual screening identified novel benzimidazole derivatives as potent anti-TB agents, with two compounds showing high inhibitory activity against InhA, yielding IC₅₀ values of 0.38 μM and 0.22 μM. nih.gov

A fragment-based design approach has also been successful. acs.org By systematically exploring chemical space, researchers developed potent nanomolar inhibitors of InhA. acs.org This strategy led to the creation of compound 23 (containing a 5-chloro-3-methylbenzothiophene group), which exhibited an InhA inhibition IC₅₀ of 310 nM. acs.org A slight modification, replacing the chloro substituent with a fluoro group, resulted in compound 24 , with an even improved potency of 250 nM. acs.org Another class of compounds, the 4-hydroxy-2-pyridones, were identified as direct InhA inhibitors that bind in an NADH-dependent manner and showed potent bactericidal activity against isoniazid-resistant clinical isolates. nih.gov

| Compound/Class | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|

| Benzimidazole derivative 1 | 0.38 µM | nih.gov |

| Benzimidazole derivative 7 | 0.22 µM | nih.gov |

| Compound 23 | 310 nM | acs.org |

| Compound 24 | 250 nM | acs.org |

| 4-hydroxy-2-pyridones | 4-10 fold higher than Mtb cellular MIC | nih.gov |

Anti-inflammatory and Analgesic Effects

Benzamide and its derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. nih.govresearchgate.net Studies have shown that these compounds can modulate key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes. nih.govresearchgate.net

Research into N-substituted benzamides, including metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) , revealed a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. nih.gov The mechanism is believed to involve the inhibition of the transcription factor NF-kappaB, a central regulator of the inflammatory response. nih.gov

In a separate study, a series of N-pyrazolyl benzamide derivatives were evaluated for their anti-inflammatory activity. researchgate.net Several compounds exhibited potent effects, with compound 3d showing 84.09% inhibition, compound 3g showing 79.54% inhibition, and compound 3a showing 70.45% inhibition in a carrageenan-induced paw edema model. researchgate.net These levels of inhibition were notably higher than that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) (65.90%). researchgate.net The proposed mechanism for these derivatives involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Further studies on benzimidazole derivatives have shown they exert anti-inflammatory effects by interacting with targets like cyclooxygenase and 5-lipoxygenase activating protein, and by inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-6. researchgate.netnih.gov

| Compound | Activity | Model/Target | Source |

|---|---|---|---|

| Metoclopramide (MCA) | Dose-dependent inhibition | LPS-induced TNF-α | nih.gov |

| 3-Chloroprocainamide (3-CPA) | Dose-dependent inhibition | LPS-induced TNF-α | nih.gov |

| Compound 3d (N-pyrazolyl benzamide) | 84.09% inhibition | Carrageenan-induced paw edema | researchgate.net |

| Compound 3g (N-pyrazolyl benzamide) | 79.54% inhibition | Carrageenan-induced paw edema | researchgate.net |

| Compound 3a (N-pyrazolyl benzamide) | 70.45% inhibition | Carrageenan-induced paw edema | researchgate.net |

Antioxidant Properties and Mechanistic Investigations

A range of benzamide analogues have been identified as promising antioxidant agents. nih.govnih.gov A comprehensive study of N-arylbenzamides bearing different numbers of methoxy (B1213986) and hydroxy groups, as well as amino or protonated amino moieties, evaluated their antioxidant capacity using DPPH and FRAP assays. nih.gov Most of the tested compounds showed improved antioxidant properties compared to the reference molecule, butylated hydroxytoluene (BHT). nih.gov The computational analysis revealed that the presence of electron-donating methoxy groups had a positive influence on antioxidant capabilities. nih.gov Furthermore, the introduction of hydroxy groups was found to significantly enhance antioxidative features, shifting the reactivity towards these moieties. nih.gov The trihydroxy derivative compound 26 was identified as the most promising lead compound for further optimization. nih.gov

The mechanisms by which these compounds exert their antioxidant effects are complex and can involve different pathways. The two primary mechanisms considered for radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT) Mechanism Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where a free radical abstracts a hydrogen atom (both a proton and an electron) from the antioxidant molecule. nih.gov This process is primarily driven by the relative bond dissociation energies (BDEs) of the bond being broken in the antioxidant and the bond being formed in the radical species. mdpi.com For an antioxidant to be effective via HAT, the BDE of its labile X-H bond (e.g., O-H or N-H) must be lower than that of the bond formed in the quenched radical.

In the context of aminobenzamide analogues, the HAT pathway is considered a probable mechanism of action. mdpi.com Computational studies on N-arylbenzamides have shown that the introduction of hydroxy groups creates highly reactive sites for radical scavenging. nih.gov For a protonated trihydroxy derivative, the pronounced reactivity is attributed to the stabilizing intramolecular hydrogen bonding between the newly formed phenoxyl radical and adjacent hydroxy groups, which facilitates the hydrogen atom donation. nih.gov The capacity of the DPPH free radical to abstract a hydrogen atom from amine derivatives further supports the role of the HAT mechanism in the antioxidant activity of these compounds. mdpi.com

Single Electron Transfer (SET) Mechanism Pathways

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. nih.gov This initial electron transfer is often followed by proton transfer or other subsequent reactions. A thermal SET process can occur when there is a sufficient driving force, determined by the redox potentials of the electron donor (antioxidant) and the electron acceptor (radical). nih.gov

For aminobenzamide derivatives, the SET pathway is also a plausible antioxidant mechanism. Computational analysis has demonstrated that protonated systems are better antioxidants than their neutral counterparts. nih.gov The formation of a radical cation is a key step in the SET pathway. The study of amino-substituted benzamides revealed that the stability of the resulting radical cation plays a crucial role in the antioxidant potential. nih.gov The positive influence of electron-donating groups, such as methoxy substituents, on the antioxidant properties can be interpreted through their ability to stabilize the radical cation formed after the single electron transfer, thus facilitating the SET process. nih.gov

Gastroprokinetic Activity Assessment

Substituted benzamides are a well-established class of compounds known for their gastroprokinetic effects, which is the enhancement of gastrointestinal motility. Research has shown that the prokinetic activity of these compounds is often mediated through their interaction with serotonin (B10506) receptors, particularly the 5-HT4 receptor.

A study on a series of novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides demonstrated their potential as colonic prokinetic agents. nih.gov These compounds were evaluated for their binding affinity to 5-HT4 receptors and their effects on gastrointestinal motility in conscious dogs. One of the analogues, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide, exhibited a potent binding affinity for 5-HT4 receptors with an IC50 value of 6.47 nM and showed excellent colonic prokinetic activity. nih.gov

The gastrointestinal prokinetic action of benzamide derivatives is linked to their role as agonists at the 5-HT4 receptor, which is positively coupled to adenylate cyclase in neurons. nih.gov A study of 4-amino-5-chloro-2-methoxy substituted benzamide derivatives revealed their potent stimulant effects on gastrointestinal motility. nih.gov The rank order of potency in stimulating cAMP formation was found to be: cisapride (B12094) > BRL 24924 > 5-HT > zacopride (B1682363) > BRL 20627 > metoclopramide. nih.gov This suggests that the prokinetic effects are a direct result of their agonistic activity at the 5-HT4 receptor. nih.gov

Furthermore, research into substituted benzamides with conformationally restricted side chains, such as certain quinolizidine (B1214090) derivatives, has aimed to develop selective gastric prokinetic agents with reduced dopamine antagonist activity. researchgate.net This highlights the ongoing efforts to refine the structure of benzamide analogues to enhance their therapeutic profile.

The following table summarizes the 5-HT4 receptor binding affinity of a selected potent 4-aminobenzamide (B1265587) analogue:

| Compound Name | Target Receptor | Binding Affinity (IC50) | Reference |

| 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide (Compound 15) | 5-HT4 | 6.47 nM | nih.gov |

Modulation of Specific Biological Targets (Enzymes, Receptors, Biomolecules)

Beyond their effects on gastrointestinal motility, 4-aminobenzamide analogues have been investigated for their ability to modulate a variety of other biological targets, including enzymes and other receptors. This broad range of activity underscores the versatility of the benzamide scaffold in medicinal chemistry.

Enzyme Inhibition:

Tyrosinase: A study on the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, showed that 4-aminobenzoic acid acts as a non-competitive inhibitor with an IC50 value of 20 µM. nih.gov This suggests that analogues of this compound could potentially be explored for applications in conditions related to hyperpigmentation.

Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases): A series of sulfamoyl-benzamide derivatives were screened for their inhibitory activity against h-NTPDases, which are involved in regulating nucleotide signaling. One compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was found to be a selective inhibitor of h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM. nih.gov Another analogue, 3i, was a potent inhibitor of h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM. nih.gov

Protein Kinases: Novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors for anticancer activity. nih.gov Compounds 7 and 10 in this series demonstrated high activity against several cancer cell lines, with IC50 values in the low micromolar range against the K562 leukemic cell line (2.27 µM and 2.53 µM, respectively). nih.gov

Receptor Modulation:

Dopamine Receptors: Substituted benzamides, such as amisulpride (B195569), are known to selectively modulate dopaminergic neurons, particularly D2 and D3 receptors in the mesolimbic system. nih.gov At low doses, amisulpride acts as a presynaptic autoreceptor antagonist, leading to increased dopamine release, while at higher doses, it blocks postsynaptic D2/D3 receptors, producing an antipsychotic effect. nih.gov This dual mechanism highlights the potential for 4-aminobenzamide analogues to be developed for psychiatric disorders.

The following table provides a summary of the inhibitory activities of various 4-aminobenzamide analogues against different enzymes:

| Compound/Analogue Class | Target Enzyme/Cell Line | Inhibitory Concentration (IC50) | Reference |

| 4-Aminobenzoic acid | Tyrosinase | 20 µM | nih.gov |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 μM | nih.gov |

| 3i (a sulfamoyl-benzamide derivative) | h-NTPDase1 | 2.88 ± 0.13 μM | nih.gov |

| Compound 7 (a 4-methylbenzamide derivative) | K562 (leukemic cell line) | 2.27 µM | nih.gov |

| Compound 10 (a 4-methylbenzamide derivative) | K562 (leukemic cell line) | 2.53 µM | nih.gov |

Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Research on 4 Amino N Ethylbenzamide Derivatives

In Vivo Pharmacokinetic Profiling and Disposition Studies

In vivo studies are crucial for understanding the real-world behavior of drug candidates. Research on derivatives of 4-Amino-N-ethylbenzamide provides valuable insights into their pharmacokinetic profiles and disposition.

A study on 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), a potent anticonvulsant, revealed good absorption from the gastrointestinal tract after oral administration in rats, with approximately 94% of the compound being absorbed. nih.gov The majority of the administered dose was excreted within the first 24 hours, with 64.5% in the urine and 29% in the bile. nih.gov Peak plasma concentrations of LY201116 were observed at 0.75 hours, while peak radioactivity levels in plasma and various tissues were seen at 2 hours post-dosing. nih.gov The elimination of radioactivity from tissues followed a monophasic pattern with a mean half-life of 3.4 hours. nih.gov Following intravenous administration, LY201116 showed monophasic elimination with a terminal half-life of 9.4 minutes, a volume of distribution of 911 ml/kg, and a plasma clearance of 66.9 ml/min/kg. nih.gov

Another investigation into the monoazo dyes 6-(p-dimethylaminophenylazo)benzothiazole (6BT) and 5-(p-dimethylaminophenylazo)indazole (5I) in rats examined their uptake, distribution, and elimination. nih.gov While 5I was absorbed from the gut to a lesser extent than 6BT, similar levels of both compounds were found in the liver, the target organ. nih.gov This suggests that differences in their biological activities may be more influenced by factors like metabolism rather than just uptake and distribution. nih.gov

The pharmacokinetics of 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (B126) (ML-1035), a 5-hydroxytryptamine (5HT3) receptor antagonist, were studied in rats. nih.gov After intravenous administration, it was found that ML-1035, a sulfoxide, undergoes interconversion with its sulfide (B99878) metabolite but not its sulfone metabolite. nih.gov The disposition of both ML-1035 and its sulfone metabolite was significantly influenced by tissue distribution. nih.gov

A phase I clinical trial of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), an acridine (B1665455) derivative with antitumor activity, determined its plasma pharmacokinetics in patients with solid tumors. nih.gov A two-compartment model best described the concentration-time profiles, with a clearance of 1.00 ± 0.36 L/h/kg and a terminal half-life of 2.04 ± 0.94 hours. nih.gov The pharmacokinetic parameters were dose-independent, indicating first-order kinetics. nih.gov

Computational Prediction of Pharmacokinetic Profiles

Computational models are increasingly used to predict the pharmacokinetic properties of compounds early in the drug development process, saving time and resources. nih.gov

Predicted Cell Membrane Permeability

The ability of a molecule to cross cell membranes is a key factor in its potential as a drug. nih.gov Computational methods, such as molecular dynamics simulations and quantitative structure-property relationship (QSPR) models, are employed to predict this permeability. nih.govresearchgate.netnih.gov These models can be refined and validated using in vitro data from assays like the parallel artificial membrane permeability assay (PAMPA). nih.gov The goal is to develop predictive tools that can accurately assess the passive permeability of a wide range of compounds. nih.govrsc.org

Predicted Human Oral Absorption